2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Overview
Description
2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase and hindering the progression of the S phase
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the initiation and progression of DNA replication during the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents cells from dividing and proliferating . This effect is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .
Biochemical Analysis
Biochemical Properties
The compound 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide interacts with the enzyme CDK2/cyclin A2 . The nature of these interactions involves the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 .
Cellular Effects
The compound significantly inhibits the growth of the three examined cell lines: MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the enzymatic activity of CDK2/cyclin A2 . This inhibition is achieved through the compound’s binding interactions with the enzyme, leading to changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exerts significant anti-proliferative effects on various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the thioacetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioacetamide group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for controlling the reaction pathways and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of new compounds with different functional groups replacing the thioacetamide moiety.
Scientific Research Applications
2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties may find applications in materials science, such as the development of new polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. Examples include:
- 2-((4-oxo-5-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- 2-((4-oxo-5-ethyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Uniqueness
What sets this compound apart is its specific phenyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced binding affinity to certain molecular targets or improved stability under specific conditions.
Properties
IUPAC Name |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c14-10(19)7-21-13-16-11-9(6-15-17-11)12(20)18(13)8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,19)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZDRXBLFMWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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